Mass spectrometry analysis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
Mass spectrometry analysis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
Foreword: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery and development, heterocyclic scaffolds such as oxazoles are of paramount importance. Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in medicinal chemistry. The subject of this guide, 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, represents a classic example of a halogenated heterocyclic compound, the structural confirmation and purity assessment of which are non-trivial and critical for regulatory submission and pharmacological evaluation. This document serves as a comprehensive guide, grounded in first principles and field-proven methodologies, for the robust mass spectrometric analysis of this compound. We will move beyond rote procedures to explore the causality behind our analytical choices, ensuring a self-validating and scientifically rigorous approach.
The Analyte: Physicochemical Profile
Understanding the target molecule is the foundational step of any analytical method development. 5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a moderately polar, aromatic compound. Its key feature for mass spectrometry is the presence of a bromine atom, which has two abundant, naturally occurring isotopes (79Br and 81Br) in a nearly 1:1 ratio.[1][2] This isotopic signature is a powerful diagnostic tool that we will leverage throughout our analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [3] |
| Monoisotopic Mass (79Br) | 236.97928 Da | Calculated |
| Monoisotopic Mass (81Br) | 238.97723 Da | Calculated |
| Average Molecular Weight | 238.08 g/mol | [4] |
| Key Structural Features | Phenyl ring, Methyl group, Brominated Oxazole core | N/A |
This dual isotopic nature means any ion containing the bromine atom will manifest as a pair of peaks (a doublet) separated by approximately 2 Da, with nearly equal intensity. This M/M+2 pattern is a definitive indicator of bromine's presence in an ion.[5]
Strategic Sample Preparation: The Foundation of Quality Data
The adage 'garbage in, garbage out' is particularly true for mass spectrometry. Proper sample preparation is crucial to avoid ion suppression, ensure reproducibility, and protect the instrument.[6][7] For a relatively clean drug substance like 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, the protocol is straightforward but requires meticulous execution.
Experimental Protocol: Stock Solution and Working Sample Preparation
-
Initial Weighing: Accurately weigh approximately 10 mg of the analyte using a calibrated analytical balance. Rationale: Accurate weighing is fundamental for subsequent quantitative analyses and concentration calculations.
-
Solvent Selection: Dissolve the weighed sample in 10 mL of LC-MS grade acetonitrile. Vortex for 30 seconds to ensure complete dissolution, creating a 1 mg/mL stock solution. Rationale: Acetonitrile is an excellent solvent for moderately polar compounds and is fully compatible with reverse-phase chromatography and electrospray ionization.[8] Using LC-MS grade solvents minimizes background noise and potential adduct formation.
-
Serial Dilution: Perform a serial dilution from the stock solution using a 50:50 mixture of LC-MS grade acetonitrile and water (containing 0.1% formic acid) to prepare a working solution at a final concentration of 1 µg/mL. Rationale: A 1 µg/mL concentration is typically sufficient for high-sensitivity detection without saturating the detector. The addition of water makes the sample solvent compatible with the initial mobile phase conditions of a reverse-phase separation, ensuring good peak shape. Formic acid is added to promote protonation for positive-ion mode ESI.[8]
-
Sample Filtration & Vialing: Filter the final working solution through a 0.22 µm PTFE syringe filter into a clean, properly labeled glass autosampler vial.[7] Rationale: Filtration removes any particulates that could clog the LC system. Glass vials are essential when using organic solvents to prevent leaching of plasticizers.
Ionization & High-Resolution Mass Spectrometry: Unveiling the Molecular Formula
The choice of ionization technique is dictated by the analyte's properties. For a thermally labile and polarizable molecule like our target, Electrospray Ionization (ESI) is the method of choice, as it is a 'soft' ionization technique that typically preserves the molecular ion.[9] We will couple this with a high-resolution mass spectrometer, such as an Orbitrap or Q-ToF, to achieve the mass accuracy required for unambiguous elemental formula determination.[10][11][12]
Workflow for HRMS Analysis
Caption: High-resolution LC-MS workflow for formula confirmation.
Experimental Protocol: LC-HRMS Analysis
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: High-Resolution Mass Spectrometer (e.g., Q Exactive Orbitrap).
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50 - 500.
-
Resolution Setting: >70,000.
-
Key Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Sheath Gas: 35 units
-
Aux Gas: 10 units
-
Capillary Temp: 320 °C
-
Expected Results and Interpretation
The primary goal is to observe the protonated molecule, [M+H]⁺. Given the two bromine isotopes, we expect to see two distinct peaks of nearly equal abundance.
| Ion | Expected Accurate Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| [C₁₀H₉⁷⁹BrNO]⁺ | 237.98676 | To be determined | < 5 ppm |
| [C₁₀H₉⁸¹BrNO]⁺ | 239.98471 | To be determined | < 5 ppm |
A mass accuracy of less than 5 ppm provides high confidence in the assigned elemental formula, C₁₀H₈BrNO.[13] The observation of the characteristic 1:1 isotopic doublet at these masses serves as a powerful confirmation of the molecule's identity.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Elucidation
While HRMS confirms what a molecule is (its elemental formula), tandem mass spectrometry (MS/MS) helps determine how it is assembled (its structure).[13] By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we generate fragment ions that reveal the underlying chemical framework.
Proposed Fragmentation Pathway of [C₁₀H₉BrNO]⁺
The fragmentation of the protonated 5-Bromo-2-methyl-4-phenyl-1,3-oxazole is likely to proceed through several key pathways initiated by the cleavage of the weakest bonds and rearrangements to form stable product ions. The oxazole ring, the C-Br bond, and the methyl group are all potential sites for fragmentation.
Sources
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20662-93-5 CAS MSDS (5-BROMO-2-METHYL-4-PHENYL-1,3-OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques | MDPI [mdpi.com]
